Etolotifen

Beschreibung

Historical Context and Classification of Etolotifen as a Chemical Entity

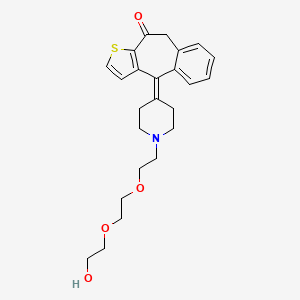

This compound is identified by its Chemical Abstracts Service (CAS) Registry Number 82140-22-5. lookchem.cnscribbr.co.ukepa.gov Its molecular formula is C24H29NO4S, with an average molecular mass of 427.56 g/mol and a monoisotopic mass of 427.18173 g/mol . lookchem.cndrugbank.com Systematically, this compound is known as 4,9-DIHYDRO-4-(1-(2-(2-(2-HYDROXYETHOXY)ETHOXY)ETHYL)-4-PIPERIDYLIDENE)-10H-BENZO(4,5)CYCLOHEPTA(1,2-B)THIOPHEN-10-ONE. drugbank.com

Chemically, this compound is classified as an immunotherapeutic agent and, more specifically, as a histamine-1 receptor antagonist. drugbank.com It is recognized as an antiasthmatic agent. drugbank.comchemicalbook.comnih.gov Its presence in various pharmaceutical and customs classifications, including lists of International Nonproprietary Names (INNs), underscores its recognition as a distinct chemical compound within the global pharmaceutical landscape. epa.govgoogle.comfrontiersin.orgnjppp.comopenaccessjournals.com

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 82140-22-5 | lookchem.cnscribbr.co.ukepa.gov |

| Molecular Formula | C24H29NO4S | lookchem.cndrugbank.com |

| Average Molecular Mass | 427.56 g/mol | lookchem.cndrugbank.com |

| Monoisotopic Mass | 427.18173 g/mol | lookchem.cndrugbank.com |

| Classification | Immunotherapeutic Agent, Histamine-1 Receptor Antagonist, Antiasthmatic Agent | drugbank.comchemicalbook.comnih.gov |

Relationship to Ketotifen and Other Related Pharmacophores

This compound is notably recognized as an analog of Ketotifen. cbsa-asfc.gc.ca Both compounds share the classification of being antiasthmatic agents and histamine (B1213489) H1-receptor antagonists. drugbank.comnih.govemeraldgrouppublishing.comwikipedia.org Ketotifen, a benzocycloheptathiophene derivative, was initially developed by Sandoz Pharmaceuticals in Switzerland in 1970 and was first marketed as an antiallergic and non-bronchodilating antiasthma drug. drugbank.comcbsa-asfc.gc.cawikipedia.org Ketotifen also functions as a mast cell stabilizer and can inhibit the release of inflammatory mediators such as histamine and leukotrienes. nih.gov

The development of this compound as an analog by Sandoz, as reported in 1986, suggests an exploration into compounds with similar therapeutic profiles to Ketotifen, aiming for potentially improved properties or alternative applications. cbsa-asfc.gc.ca Other compounds frequently discussed in the context of antihistamines and mast cell stabilizers, and sometimes listed alongside this compound in patent literature concerning antihistamine combinations, include acrivastine, azelastine, ebastine, and mequitazine. nih.gov This indicates that this compound falls within a broader class of pharmacophores targeting allergic and asthmatic conditions through histamine H1 receptor antagonism and potentially mast cell stabilization.

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound primarily stems from its classification as a pharmaceutically active compound with antiasthmatic and antihistaminic properties. Its inclusion in lists of International Nonproprietary Names (INNs) and various customs tariffs highlights its formal recognition and potential as a drug candidate. epa.govgoogle.comfrontiersin.orgnjppp.comopenaccessjournals.com

Research findings specifically detailing this compound's mechanism of action or extensive clinical studies are limited in publicly available academic literature. However, its mention in patent applications, particularly those related to controlled absorption formulations, suggests an interest in optimizing its delivery for potential therapeutic use. google.comaddprog-it.com For instance, this compound has been listed among pharmaceutically active compounds considered for controlled absorption formulations designed for once-daily oral administration. google.comaddprog-it.com This indicates that academic and industrial research has explored its potential for improved pharmacokinetic profiles.

Historically, this compound was in the preclinical pharmacology stage of development by Sandoz in the mid-1980s, indicating early-stage investigation into its pharmacological properties and potential as a therapeutic agent. cbsa-asfc.gc.ca While detailed research findings on this compound's specific efficacy or comprehensive pharmacological profile are not widely published, its consistent identification as an antiasthmatic and histamine-1 receptor antagonist in various chemical and pharmaceutical databases underscores its significance as a compound of academic and developmental interest within the realm of allergy and respiratory medicine.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

82140-22-5 |

|---|---|

Molekularformel |

C24H29NO4S |

Molekulargewicht |

427.6 g/mol |

IUPAC-Name |

2-[1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |

InChI |

InChI=1S/C24H29NO4S/c26-11-13-29-15-14-28-12-10-25-8-5-18(6-9-25)23-20-4-2-1-3-19(20)17-22(27)24-21(23)7-16-30-24/h1-4,7,16,26H,5-6,8-15,17H2 |

InChI-Schlüssel |

BPEQXNIRIPLFRW-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CCOCCOCCO |

Kanonische SMILES |

C1CN(CCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CCOCCOCCO |

Herkunft des Produkts |

United States |

Synthetic Chemical Methodologies for Etolotifen and Its Analogs

Established Synthetic Pathways for Etolotifen

The general principles of organic synthesis involve building complex molecules from simpler precursors through various reactions such as carbon-carbon bond formations, functional group interconversions, and stereoselective transformations. msu.edubritannica.com However, without specific patent claims or academic publications detailing the synthesis of this compound, the precise sequence of reactions and intermediates remains outside the scope of the available information.

Exploration of Novel Synthetic Routes and Precursors

In the field of pharmaceutical chemistry, the exploration of novel synthetic routes and precursors is a continuous endeavor aimed at improving efficiency, yield, purity, and sustainability of drug manufacturing processes. ox.ac.ukwikipedia.org This often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available building blocks. organic-chemistry.org New methodologies, catalysts, and "one-pot synthesis" strategies are constantly developed to streamline the production of active pharmaceutical ingredients (APIs) and reduce the number of isolation and purification steps. ox.ac.ukwikipedia.org

For this compound, the absence of publicly detailed established pathways also means that information on the exploration of novel synthetic routes and the specific precursors utilized in such endeavors is not available in the provided data. Such explorations would typically focus on optimizing the formation of its unique tricyclic core structure and the incorporation of the piperidylidene and polyoxyethylene side chains.

Derivatization Strategies for this compound Analogs

Derivatization strategies are crucial in drug discovery for developing analogs of a lead compound to enhance desired pharmacological properties, improve pharmacokinetics, or overcome limitations such as metabolic instability or off-target effects. organic-chemistry.org This involves making systematic chemical modifications to the core structure or side chains of the parent compound.

While specific derivatization strategies for this compound analogs are not detailed in the provided search results, general approaches in medicinal chemistry for creating analogs include:

Structural Modifications: Altering functional groups, introducing or removing alkyl chains, or changing ring systems.

Isosteric Replacements: Substituting atoms or groups with others of similar size and electronic properties to maintain or modify biological activity.

Prodrug Design: Masking functional groups to improve absorption, distribution, metabolism, and excretion (ADME) properties, with the prodrug being converted into the active compound in vivo.

The complex structure of this compound, with its benzo google.comgoogle.comcyclohepta[1,2-b]thiophen-10-one core and the piperidylidene moiety bearing a polyoxyethylene chain, offers multiple sites for potential derivatization. However, without specific research findings, the exact strategies employed for developing this compound analogs cannot be elaborated upon.

Molecular and Cellular Pharmacodynamics of Etolotifen

Biochemical Target Identification and Ligand-Receptor Interactions

Etolotifen is identified as an H1 antihistamine, also known as an H1 antagonist. wikipedia.org H1 antihistamines primarily exert their effects by blocking the action of histamine (B1213489) at the histamine H1 receptor. rcsb.org Histamine H1 receptors are G-protein coupled receptors (GPCRs) that exist in an equilibrium between active and inactive forms. ramauniversity.ac.in Most H1 antihistamines, including those like mepyramine, function as inverse agonists, binding to the H1 receptor and stabilizing its inactive conformation. rcsb.orgramauniversity.ac.in This prevents histamine from binding and initiating allergic responses such as pruritus, vasodilation, and bronchoconstriction. rcsb.org

While the general mechanism of H1 receptor antagonism is well-characterized, specific detailed research findings regarding this compound's precise binding affinity (e.g., Ki or Kd values) for the H1 receptor, or the specific amino acid residues involved in its ligand-receptor interactions, are not extensively documented in the available literature. However, the structural features of H1 antihistamines typically involve two aromatic rings connected to a substituted ethylamine (B1201723) group, influencing their binding affinity and pharmacological properties. wikipedia.org

Elucidation of Cellular Signaling Pathways Modulated by this compound

Beyond its role as an H1 antihistamine, this compound is also recognized as a mast cell stabilizer. hodoodo.comnih.gov Mast cell stabilizers are a class of medications that prevent or treat allergic disorders by inhibiting mast cell degranulation, thereby blocking the release of histamine and other inflammatory mediators. hodoodo.comtaylorandfrancis.comfrontiersin.org

The suspected pharmacodynamic mechanism for mast cell stabilization involves blocking IgE-regulated calcium channels. hodoodo.comfrontiersin.org The influx of intracellular calcium is essential for the fusion of histamine-containing vesicles to the cell membrane and subsequent degranulation. hodoodo.com By interfering with this calcium influx, mast cell stabilizers like this compound prevent the release of these mediators. For instance, Ketotifen, a related mast cell stabilizer, has been shown to suppress the process of exocytosis by counteracting plasma membrane deformation in degranulating mast cells. nih.gov

Therefore, this compound's modulation of cellular signaling pathways is primarily centered on pathways involved in allergic and inflammatory responses, specifically those leading to mast cell activation and degranulation. This action helps to mitigate the downstream effects of mediator release, such as inflammation and allergic symptoms. Detailed studies specifically delineating the unique intracellular signaling cascades modulated by this compound are not widely reported.

Enzymatic Interactions and Metabolic Transformations in Research Models

While some patents mention this compound in formulations that may include other compounds known to interact with enzymes like CYP3A4, such as N-benzenesulfonyl L-proline compounds, this does not directly indicate this compound's own enzymatic interactions or metabolic pathways. wikipedia.org Comprehensive studies detailing this compound's specific metabolic fate, including primary metabolic pathways, the enzymes involved (e.g., specific CYP isoforms), and the identification of its metabolites, are not extensively documented.

Investigations of Molecular Mechanisms of Action in Cellular Systems

Based on its classification, the molecular mechanism of action of this compound in cellular systems is understood to be a combination of H1 receptor antagonism and mast cell stabilization. In cellular contexts, this compound is expected to:

Antagonize Histamine H1 Receptors: By acting as an inverse agonist at H1 receptors expressed on various cell types (e.g., endothelial cells, smooth muscle cells), this compound would prevent histamine-induced cellular responses. rcsb.orgramauniversity.ac.in This inhibition would mitigate cellular events such as increased vascular permeability, smooth muscle contraction (e.g., bronchoconstriction), and nerve stimulation leading to itching. rcsb.org

Stabilize Mast Cells: this compound's mast cell stabilizing effect involves preventing the degranulation of mast cells. This action limits the release of preformed and newly synthesized mediators like histamine, prostaglandins, and leukotrienes, which are critical in initiating and propagating allergic and inflammatory reactions. hodoodo.comnih.gov This likely involves interference with calcium signaling pathways essential for exocytosis in mast cells. hodoodo.comfrontiersin.org

Preclinical Efficacy and Mechanistic Studies in Animal Models

Selection and Characterization of Relevant Animal Models for Etolotifen Research

The initial phase of in vivo research for a new chemical entity like "this compound" would involve the careful selection and characterization of appropriate animal models. The choice of model is contingent on the therapeutic area of interest. For instance, if "this compound" were being investigated for anti-inflammatory properties, rodent models of induced inflammation, such as carrageenan-induced paw edema in rats, would be relevant. For neurodegenerative diseases, transgenic mouse models that express a human disease-causing gene are often employed. The characterization of these models involves confirming that they exhibit a phenotype that is analogous to the human condition being studied. This can include behavioral tests, histopathological analysis, and biomarker quantification.

Pharmacological Profiling of this compound in Animal Systems

Once a suitable animal model is established, the pharmacological profiling of "this compound" would be conducted to understand its effects in a living organism. This would involve administering the compound and observing its impact on physiological and behavioral parameters relevant to the disease model. For example, if "this compound" were being studied for its potential as an analgesic, its ability to reduce pain responses in models of neuropathic or inflammatory pain would be assessed. This profiling helps to establish a dose-response relationship and provides initial evidence of the compound's potential efficacy.

Exploratory Research on Novel Therapeutic Applications in Disease Models

Beyond the primary indication, preclinical studies often include exploratory research to identify novel therapeutic applications. This can involve screening "this compound" in a battery of different disease models. For example, a compound initially developed for cardiovascular effects might be tested in models of metabolic disorders if its mechanism of action suggests potential cross-over benefits. These exploratory studies can broaden the potential clinical utility of a new chemical entity.

Methodologies for Investigating Bioavailability and Pharmacokinetic Properties in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of "this compound" is crucial. Pharmacokinetic studies in animal models, typically rodents and sometimes non-rodents like canines or non-human primates, are essential. Methodologies for these investigations include:

Administration via different routes (e.g., intravenous, oral) to determine absolute bioavailability.

Serial blood sampling to measure the concentration of "this compound" and its metabolites over time.

Analysis of tissue samples to understand the distribution of the compound throughout the body.

Urine and feces collection to identify the primary routes of excretion.

These studies are fundamental for predicting the pharmacokinetic profile in humans and for designing first-in-human clinical trials.

Data Tables

As no specific data for "this compound" is available, hypothetical data tables are presented below for illustrative purposes of how such data would be structured.

Table 1: Hypothetical Pharmacological Effects of "this compound" in a Rodent Model of Hypertension

| Parameter | Vehicle Control | "this compound" (Low Dose) | "this compound" (High Dose) |

| Mean Arterial Pressure (mmHg) | 150 ± 5 | 135 ± 4 | 120 ± 6 |

| Heart Rate (bpm) | 350 ± 10 | 345 ± 8 | 340 ± 12 |

Table 2: Hypothetical Pharmacokinetic Parameters of "this compound" in Rats

| Parameter | Intravenous | Oral |

| Bioavailability (%) | 100 | 45 |

| Half-life (hours) | 2.5 | 4.0 |

| Cmax (ng/mL) | N/A | 850 |

| Tmax (hours) | N/A | 1.5 |

Structure Activity Relationship Sar and Computational Studies of Etolotifen

Qualitative Structure-Activity Relationship Analyses of Etolotifen Derivatives

Qualitative SAR studies focus on the general relationship between the chemical structure of a molecule and its biological activity. For this compound, which features a tricyclic system containing a thiophene (B33073) ring fused to a benzothiepine and a piperidine (B6355638) moiety, the SAR can be analyzed by considering the contributions of each structural component.

The thiophene ring is a common scaffold in many biologically active compounds and is known to be important for anti-inflammatory and other pharmacological activities. The nature and position of substituents on this ring can significantly influence the compound's potency and selectivity. Studies on various thiophene derivatives have highlighted that the presence of specific functional groups can modulate interactions with biological targets.

The N-methylpiperidine group is a common feature in many antihistaminic compounds. The basic nitrogen atom in the piperidine ring is often involved in key ionic interactions with the target receptor. Modifications to the piperidine ring, such as changes in the N-substituent, can impact the compound's affinity and selectivity.

A summary of general SAR principles for related compounds is presented below:

| Structural Feature | General Observation on Activity |

| Thiophene Ring Substitution | Electron-donating or electron-withdrawing groups can modulate activity. |

| Central Ring System | The tricyclic core provides a rigid scaffold essential for receptor binding. |

| Piperidine Moiety | The basic nitrogen is often crucial for interaction with the target. |

| N-Substituent on Piperidine | The size and nature of the substituent can influence potency and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. nih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. semanticscholar.org

While specific QSAR studies for this compound were not identified in the available literature, the general methodology of QSAR can be described. A QSAR study typically involves the following steps:

Data Set Selection : A series of compounds with known biological activities is selected.

Descriptor Calculation : Various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound.

Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

For a series of this compound derivatives, relevant descriptors for a QSAR model could include:

| Descriptor Type | Examples | Potential Relevance |

| Electronic | HOMO/LUMO energies, Mulliken charges | Interaction with receptor electronic environment |

| Steric | Molecular volume, surface area | Fit within the receptor binding pocket |

| Hydrophobic | LogP, molar refractivity | Membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices, shape indices | Overall molecular shape and branching |

The development of a robust QSAR model for this compound and its analogs would enable the prediction of their pharmacological activity and guide the synthesis of more potent compounds.

In Silico Approaches: Molecular Docking and Dynamics Simulations

In silico methods like molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study drug-receptor interactions at a molecular level.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. Although no specific molecular docking studies for this compound were found, a study on the structurally similar compound Ketotifen provides valuable insights. In a molecular docking study of Ketotifen and its analogues with various receptors, the binding interactions were analyzed. nih.gov The study revealed that the benzocycloheptathiophene core of Ketotifen fits into a hydrophobic pocket of the receptor, while the N-methylpiperidine moiety forms important interactions.

A hypothetical docking of this compound into a target receptor, based on the Ketotifen study, would likely show similar binding modes. The thiophene ring of this compound would be expected to engage in hydrophobic interactions, and the piperidine nitrogen could form a salt bridge with an acidic residue in the receptor's active site.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide information about the dynamic behavior of a ligand-receptor complex over time. An MD simulation of an this compound-receptor complex could reveal:

The stability of the binding pose predicted by docking.

The flexibility of the ligand and the receptor upon binding.

The role of water molecules in the binding interface.

The free energy of binding.

These simulations can provide a more realistic picture of the binding event and can help in refining the design of new analogs with improved binding affinity and residence time.

Rational Design Principles for this compound-Based Compounds

Based on the qualitative SAR of related compounds and the insights from computational studies on analogues like Ketotifen, several rational design principles for new this compound-based compounds can be proposed:

Modification of the Thiophene Ring : Introduction of small, electronically diverse substituents on the thiophene ring could lead to enhanced potency. The position of the substitution would be critical and could be guided by the topology of the receptor's binding pocket.

Alteration of the Piperidine N-Substituent : Replacing the N-methyl group with other alkyl or arylalkyl groups could explore additional hydrophobic interactions within the binding site and potentially improve selectivity for the target receptor.

Bioisosteric Replacement : The thiophene ring could be replaced with other five-membered heterocycles (e.g., furan, pyrrole) to explore the impact on electronic properties and binding interactions. Similarly, the ester group could be replaced with other bioisosteres like amides or sulfonamides.

Conformational Restriction : Introducing conformational constraints into the tricyclic system could lock the molecule in a more bioactive conformation, potentially leading to an increase in affinity.

The table below summarizes some potential design strategies:

| Design Strategy | Rationale | Potential Outcome |

| Thiophene Substitution | Explore additional interactions with the receptor. | Increased potency and/or selectivity. |

| Varying N-Substituent | Probe for additional hydrophobic pockets. | Improved affinity and pharmacokinetic properties. |

| Bioisosteric Replacements | Modulate electronic and steric properties. | Novel scaffolds with potentially different activity profiles. |

| Conformational Constraints | Reduce conformational flexibility and entropy loss upon binding. | Higher binding affinity. |

The systematic application of these design principles, coupled with computational modeling and experimental validation, would be a promising approach for the discovery of novel and more effective this compound-based therapeutic agents.

Advanced Analytical Techniques for Etolotifen Characterization in Research

Chromatographic Method Development for Etolotifen Purity and Quantification

Chromatographic techniques are indispensable for separating, identifying, and quantifying components within a mixture, making them central to assessing the purity and concentration of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for these purposes. While specific detailed HPLC method parameters for this compound were not found in the provided search results, general principles for developing and validating such methods in pharmaceutical analysis are well-established. HPLC methods typically involve optimizing mobile phase composition (e.g., mixtures of solvents like acetonitrile (B52724) and water/buffers), selecting appropriate stationary phases (e.g., reversed-phase C18 columns), and choosing suitable detectors such as UV-Visible (UV/Vis) or Diode Array Detectors (DAD) for quantification based on characteristic absorption wavelengths mdpi.comnih.gov. Validation of HPLC methods for purity and quantification involves demonstrating linearity, sensitivity, selectivity, accuracy, and precision across a defined analytical range mdpi.com. For instance, a sensitive HPLC method for etodolac (B1671708) in serum demonstrated a detection limit of 0.2 µg/mL and good specificity nih.gov. Similarly, for etoricoxib (B1671761), an HPLC-DAD method was developed and validated for linearity, sensitivity, selectivity, accuracy, and precision, with a limit of detection of 0.03 µg/mL and a lower limit of quantification of 0.10 µg/mL mdpi.com.

Other chromatographic techniques, such as Thin-Layer Chromatography (TLC), can also be employed for initial purity assessments and for monitoring reaction progress. TLC methods often involve specific solvent systems and visualization techniques to separate compounds scilit.com. Gas Chromatography (GC) is another technique, commonly used for volatile compounds or those that can be derivatized, and is often coupled with flame ionization detectors (FID) for quantitation osha.govnih.gov.

Spectroscopic and Spectrometric Characterization Methods for this compound

Spectroscopic and spectrometric techniques are fundamental for elucidating the molecular structure of this compound and confirming its identity.

Mass Spectrometry (MS) is vital for determining the molecular weight of this compound (427.556 g/mol ncats.io) and providing characteristic fragmentation patterns that aid in structural confirmation. Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) have been used to analyze compounds incorporated into microbubbles, providing molecular weight information googleapis.comgoogle.comgoogleapis.com. Low-resolution mass spectral data, including Electron Ionization (EI) and Electrospray Ionization (ESI) modes, are also commonly obtained during chemical synthesis and characterization epo.org.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the characteristic functional groups present in this compound by analyzing its vibrational modes researchgate.net. This provides a fingerprint of the molecule, confirming the presence of carbonyls, hydroxyls, amines, and other key functionalities.

UV/Visible (UV/Vis) spectrophotometry can be used for the quantitative analysis of this compound based on its characteristic absorption maxima in the ultraviolet and visible regions of the spectrum mdpi.com. It can also serve as a tool for identification and purity assessment.

Biophysical Techniques for Studying this compound's Molecular Interactions

Investigating the molecular interactions of this compound is crucial for understanding its behavior in various research contexts, particularly concerning its interaction with other molecules or components in a formulation. While specific detailed biophysical studies solely focused on this compound's direct molecular interactions were not extensively found in the provided search results, general biophysical techniques are employed in pharmaceutical research to characterize such interactions.

These techniques include:

Surface Plasmon Resonance (SPR): Used to study the kinetics and affinity of binding events between this compound and potential interacting partners, such as proteins or lipids.

Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters (enthalpy, entropy, and binding constant) of molecular interactions, offering insights into the driving forces of binding.

Fluorescence Spectroscopy: Can be utilized to monitor binding events or conformational changes upon interaction, especially if this compound or its binding partner has intrinsic fluorescence or can be labeled.

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): While more complex, these techniques can provide high-resolution structural details of this compound in complex with other molecules, revealing the precise nature of the interaction.

Methodologies for Investigating this compound's Stability in Research Formulations

Stability studies are fundamental in pharmaceutical research to predict the shelf-life of a compound and its formulations, identify degradation pathways, and ensure its quality over time chromatographyonline.comjournalacri.comijprs.com. For this compound, these studies would involve exposing the compound or its research formulations to various stress conditions.

Typical stability study designs include:

Long-term stability studies: Conducted under recommended storage conditions to determine the retest period or shelf-life chromatographyonline.comresearchgate.net.

Accelerated stability studies: Performed at elevated temperatures and/or humidity to accelerate degradation and predict long-term stability chromatographyonline.comresearchgate.net.

Forced degradation studies: Involve exposing the compound to extreme conditions (e.g., hydrolytic, oxidative, photolytic, thermal stress) to induce degradation and identify potential degradation products chromatographyonline.comjournalacri.com. This helps in developing and validating "stability-indicating" analytical methods chromatographyonline.comjournalacri.com.

The analytical techniques employed in stability studies for this compound would primarily focus on monitoring its assay (concentration), purity, and the formation of degradation products over time. HPLC, often coupled with DAD or Mass Spectrometry (LC-MS/MS, HPLC-MS), is the preferred method for monitoring chemical stability due to its high sensitivity and resolution journalacri.com. Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and TLC can also be used journalacri.com.

Parameters monitored during stability studies include physical properties (appearance, color, dissolution), and chemical properties (purity, impurity profiles, and assay of the active pharmaceutical ingredient) chromatographyonline.comijprs.comresearchgate.net. The data generated from these studies are crucial for understanding the intrinsic stability of this compound and its compatibility within different research formulations chromatographyonline.com.

Advanced Pharmaceutical Formulation Research for Etolotifen

Research into Controlled Release Systems for Etolotifen

Controlled release drug delivery systems are designed to deliver a therapeutic agent at a predetermined rate, duration, and location to achieve optimal drug concentrations in the body. These systems aim to improve pharmacological activity, efficacy, and safety by maintaining consistent drug plasma levels, reducing dosing frequency, and minimizing drug toxicity. hodoodo.com Common approaches involve the use of various polymers and matrices that modulate the dissolution and release kinetics of the active pharmaceutical ingredient.

However, specific research detailing the development or evaluation of controlled release systems exclusively for this compound was not identified in the consulted literature. Studies in this domain often focus on other drugs, exploring excipients like hypromellose, polyethylene (B3416737) oxide, ethylcellulose, and Carbopol for their rate-controlling properties in matrix tablets and film-forming systems. The absence of such specific data for this compound indicates a potential area for future pharmaceutical research.

Development of Novel Drug Delivery Platforms for this compound

Novel Drug Delivery Systems (NDDS) represent a significant advancement in pharmaceutical sciences, offering potential for enhanced therapeutic outcomes, improved bioavailability, and targeted delivery. hodoodo.comnih.gov These platforms encompass a wide array of technologies, including nanoparticles, liposomes, micelles, polymeric drug conjugates, and transdermal patches. hodoodo.com The development of NDDS aims to overcome limitations of traditional drug delivery, such as poor bioavailability or systemic side effects, by delivering drugs specifically to target tissues or organs. nih.gov

Despite the general advancements in NDDS, specific research or development efforts concerning novel drug delivery platforms tailored for this compound were not found. The existing literature highlights the broad scope of NDDS and their application to various therapeutic agents, but direct examples or detailed findings for this compound were not present. hodoodo.com

Characterization of this compound within Complex Formulations

While general methodologies for characterizing drugs in complex formulations are well-established, specific characterization studies focusing on this compound within such systems were not identified. Research often involves other compounds, for instance, the characterization of etoricoxib (B1671761) solid dispersions to enhance solubility and dissolution. The lack of specific data on this compound's characterization within complex formulations suggests that detailed studies in this area may not be widely published or publicly accessible.

Emerging Research Areas and Future Perspectives for Etolotifen

Interdisciplinary Research Approaches for Etolotifen

Interdisciplinary research integrates knowledge and methodologies from various scientific disciplines to address complex problems. In pharmaceutical sciences, this can involve combining chemistry, biology, pharmacology, bioinformatics, and engineering to gain a comprehensive understanding of a compound's properties and potential applications. For this compound, an interdisciplinary approach could involve structural biology to elucidate its precise binding mechanisms, computational chemistry for lead optimization, or materials science for novel delivery systems. However, specific interdisciplinary studies focusing on this compound are not extensively documented in current research literature.

Potential for Repurposing this compound in Unexplored Pathologies (e.g., oncology-related mechanisms)

Drug repurposing, also known as drug repositioning, involves identifying new therapeutic uses for existing or previously investigated drugs. This strategy offers significant advantages, including reduced development time and cost, as the safety and pharmacokinetic profiles of the compounds are often already established. Oncology is a major area where drug repurposing is actively explored, with numerous non-oncology drugs being investigated for their anticancer potential by systematically profiling their viability across cancer cell lines. While drug repurposing has shown promise for various compounds, including some anti-parasitic medications and diabetes drugs like metformin (B114582) in cancer treatment, there is no publicly available research indicating that this compound is currently being explored or repurposed for oncology-related mechanisms or other unexplored pathologies.

Integration of Omics Technologies in this compound Research

Omics technologies, such as genomics, proteomics, metabolomics, and transcriptomics, provide comprehensive insights into biological systems at a molecular level. These technologies are increasingly integrated into drug discovery and development to identify drug targets, understand mechanisms of action, discover biomarkers, and predict drug responses. For a compound like this compound, applying omics technologies could potentially reveal novel molecular pathways it influences, identify patient subgroups that might benefit most from its action, or uncover previously unknown therapeutic effects. However, there are no published studies detailing the application of omics technologies specifically in this compound research.

Collaborative Research Initiatives and Data Sharing in this compound Studies

Collaborative research initiatives and open data sharing are crucial for accelerating scientific discovery, particularly in areas with limited existing information. These initiatives foster the exchange of knowledge, resources, and expertise, leading to more robust and comprehensive studies. Platforms and observatories exist to facilitate data sharing and track trends in emerging technologies and research. While such collaborative frameworks are vital for advancing pharmaceutical research, there is no public record of specific collaborative research initiatives or data-sharing efforts focused on this compound studies. The historical context of this compound's development suggests that any early research may have been proprietary, limiting its public accessibility.

Q & A

Q. What are the key considerations when designing in vitro experiments to assess Etolotifen’s mechanism of action?

Methodological Answer:

- Prioritize controlled variables (e.g., pH, temperature, solvent stability) to isolate this compound’s effects. Use assays like receptor binding studies or enzyme inhibition tests to quantify interactions .

- Ensure reproducibility by documenting protocols for compound preparation, including purity verification via HPLC or NMR .

- Include negative/positive controls (e.g., known inhibitors) to validate assay sensitivity and specificity .

Q. How should researchers select appropriate biomarkers for monitoring this compound’s therapeutic effects in preclinical models?

Methodological Answer:

- Align biomarkers with this compound’s hypothesized pathway (e.g., inflammatory cytokines for anti-allergic studies). Use literature reviews to identify validated markers .

- Validate biomarker specificity using knockout models or competitive binding assays to rule off-target effects .

- Optimize sampling frequency to capture dynamic responses (e.g., peak plasma concentration timing) .

Q. What statistical methods are robust for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Apply non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use software like GraphPad Prism for precision .

- Account for inter-subject variability with mixed-effects models in longitudinal studies .

- Validate assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk or Levene’s tests .

Q. How to ensure ethical compliance in this compound trials involving animal models?

Methodological Answer:

- Follow 3Rs principles (Replacement, Reduction, Refinement): Use computational modeling (e.g., QSAR) to minimize animal use .

- Obtain institutional approval (IACUC) by detailing humane endpoints, anesthesia protocols, and post-procedural care .

- Document adverse events transparently in publications to inform future studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different in vivo models (e.g., murine vs. primate)?

Methodological Answer:

- Conduct species-specific pharmacokinetic profiling to compare bioavailability, metabolism, and half-life differences .

- Use transcriptomic analysis (RNA-seq) to identify divergent signaling pathways between models .

- Apply meta-analysis to aggregate data, adjusting for covariates like dosing regimen and genetic background .

Q. What strategies optimize this compound’s formulation for enhanced blood-brain barrier (BBB) penetration in neuroinflammation studies?

Methodological Answer:

- Screen prodrug derivatives using computational tools (e.g., molecular docking) to predict BBB permeability .

- Validate penetration via in situ brain perfusion assays and LC-MS quantification of brain-to-plasma ratios .

- Test co-administration with permeability enhancers (e.g., chitosan nanoparticles) while monitoring toxicity .

Q. How to address variability in this compound’s metabolite profiles across human populations?

Methodological Answer:

- Perform pharmacogenomic studies to correlate CYP450 polymorphisms with metabolite formation rates .

- Use untargeted metabolomics (UHPLC-QTOF-MS) to identify population-specific metabolites and assess their bioactivity .

- Design population pharmacokinetic models to stratify dosing recommendations for genetic subgroups .

Q. What integrative approaches validate this compound’s multi-target mechanisms in complex diseases (e.g., asthma)?

Methodological Answer:

- Combine network pharmacology and systems biology to map this compound’s interactions with disease-related proteins .

- Validate findings using CRISPR-Cas9 knockouts of predicted targets in cell-based assays .

- Apply machine learning (e.g., random forests) to prioritize high-confidence targets from omics datasets .

Methodological Resources

- Experimental Design : Ensure protocols align with reproducibility standards (e.g., ARRIVE guidelines for animal studies) .

- Data Contradiction Analysis : Use triangulation (e.g., combining in vitro, in vivo, and clinical data) to validate hypotheses .

- Ethical Frameworks : Reference institutional policies and international guidelines (e.g., Declaration of Helsinki) for human/animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.